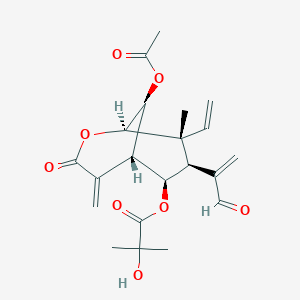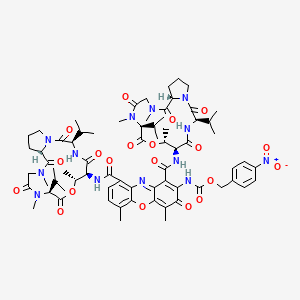
2-Aminoicosane-1,3-diol
Descripción general
Descripción
2-aminoicosane-1,3-diol is an aminodiol that is icosane bearing two hydroxy substituents at positions 1 and 3 as well as an amino substituent at position 2. It is an aminodiol and a sphingoid. It derives from an icosane.
Aplicaciones Científicas De Investigación
Catalysis in Synthesis of Amino Alcohols and Diols
- Synthesis of 1,2-Amino Alcohols and Diols : A study by Ramasastry et al. (2007) explored efficient enantioselective syntheses of ketones containing syn- or anti-1,2-amino alcohols and 1,2-diols using organocatalysis.
Biocatalysis and Pharmaceutical Intermediates
- Biocatalytic Synthesis of Chiral Amino Alcohols : Smith et al. (2010) discussed a rapid biocatalytic synthesis of chiral amino alcohols, including (2S,3S)-2-aminopentane-1,3-diol, using engineered Escherichia coli transketolase and ω-transaminase (Smith et al., 2010).
Chemical Synthesis and Analysis
- Synthesis of Chiral Diols : Unni et al. (2005) reported the use of axially chiral 1,1'-biaryl-2,2'-dimethanol diols as effective catalysts in enantioselective hetero-Diels-Alder reactions, highlighting their role in activating aldehyde carbonyl groups through hydrogen bonding (Unni et al., 2005).
Pharmaceutical Analysis
- Analytical Method Development : Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, demonstrating its application in pharmaceutical analysis (Al-Rimawi & Kharoaf, 2011).
Diastereoselective Synthesis
- Tandem Rearrangement/Reduction Method : Li et al. (2010) presented a method for the construction of 2-quaternary 1,3-amino alcohols and 1,3-diols, contributing to the field of diastereoselective synthesis (Li et al., 2010).
Additional Applications
- Other studies explored various aspects of amino diols, including their synthesis, structural characteristics, and potential pharmaceutical applications. This includes the work on the fermentative production of diols as platform chemicals for polymer synthesis (Lee et al., 2003) and the investigation of heat capacity and phase transitions of related compounds (Ying & Lin, 1990).
Propiedades
IUPAC Name |
2-aminoicosane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMHYBVQZSPWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoicosane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)








![[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate](/img/structure/B1258716.png)
![methyl (2R,3R)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1258718.png)
